molecular formula C16H22FNO4 B2435007 2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide CAS No. 2189497-75-2

2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide

Cat. No.: B2435007
CAS No.: 2189497-75-2
M. Wt: 311.353
InChI Key: GLTIAERZSOHAOS-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide is an organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fluorophenoxy group, a hydroxyethoxy group, and a cyclopentylmethyl acetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 2-fluorophenol: This can be achieved by the nucleophilic aromatic substitution of fluorobenzene with a suitable nucleophile.

    Etherification: The 2-fluorophenol is then reacted with an appropriate alkylating agent to form 2-(2-fluorophenoxy)ethanol.

    Cyclopentylation: The 2-(2-fluorophenoxy)ethanol is further reacted with cyclopentyl bromide in the presence of a base to form the cyclopentyl ether derivative.

    Acetamide Formation: Finally, the cyclopentyl ether derivative is reacted with chloroacetyl chloride and an amine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the hydroxyethoxy group can form hydrogen bonds with amino acid residues. The cyclopentylmethyl acetamide moiety may enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide
  • 2-(2-bromophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide
  • 2-(2-methylphenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide

Uniqueness

2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to its molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO4/c17-13-5-1-2-6-14(13)21-11-15(20)18-12-16(22-10-9-19)7-3-4-8-16/h1-2,5-6,19H,3-4,7-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTIAERZSOHAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)COC2=CC=CC=C2F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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